molecular formula C11H18O4 B2826627 Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate CAS No. 2169461-43-0

Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate

Cat. No.: B2826627
CAS No.: 2169461-43-0
M. Wt: 214.261
InChI Key: MFZVZUCYJXGXED-UHFFFAOYSA-N
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Description

Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is an organic compound with a complex structure that includes a cyclobutyl ring, an ester group, and a tert-butyl ether

Scientific Research Applications

Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis. Future research could explore the synthesis, properties, and potential applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a involving suitable precursors.

    Introduction of the ester group: This step often involves esterification reactions using reagents such as methanol and an acid catalyst.

    Addition of the tert-butyl ether group: This can be done through etherification reactions using tert-butyl alcohol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ether groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate involves its interaction with specific molecular targets and pathways. The ester and ether groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-[(2-methylpropan-2-yl)oxy]ethynoxy]propane
  • 2-[(2-methylpropan-2-yl)oxy]acetic acid

Uniqueness

Methyl 2-[2-(tert-butoxy)-4-oxocyclobutyl]acetate is unique due to its cyclobutyl ring structure combined with ester and ether functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZVZUCYJXGXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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